REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1F)[NH:7][C:6](=[O:12])[C:5]2=[O:13].[S-:14][CH2:15][CH3:16].[Na+].FC1C=C2C(=CC=1SC)NC=C2>>[CH2:15]([S:14][C:10]1[CH:9]=[C:8]2[C:4]([C:5](=[O:13])[C:6](=[O:12])[NH:7]2)=[CH:3][C:2]=1[F:1])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1F)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]CC.[Na+]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=CNC2=CC1SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=C(C=C2C(C(NC2=C1)=O)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |